REACTION_CXSMILES
|
C(O[C:4](=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])C.[CH2:11]([O:18][C:19]1[C:20]([N+:26]([O-])=O)=[C:21]([CH3:25])[CH:22]=[CH:23][CH:24]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])C.[K+]>C(OCC)C>[CH2:8]([O:7][C:5]([C:4]1[NH:26][C:20]2[C:21]([CH:25]=1)=[CH:22][CH:23]=[CH:24][C:19]=2[O:18][CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[O:6])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C=CC1)C)[N+](=O)[O-]
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Name
|
potassium ethanolate
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Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is heated for 20 hours
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Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
the thus-separated potassium salt of 3-benzyloxy-2-nitrophenylpyruvic acid ethyl ester is vacuum-filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
DISSOLUTION
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Details
|
The salt is then dissolved in a mixture of 200 ml of ethanol and 200 ml of concentrated acetic acid
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
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Type
|
ADDITION
|
Details
|
poured into 1 liter of ice water
|
Type
|
FILTRATION
|
Details
|
filtered over kieselguhr
|
Type
|
WASH
|
Details
|
the kieselguhr washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with saturated sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC2=C(C=CC=C2C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |